Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate
Description
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS: 1213896-51-5) is a chiral amino acid ester featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol . The compound’s structure includes a methyl ester group, an amino group at the (3S)-stereocenter, and a 2,5-difluorophenyl moiety. Such derivatives are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents, where fluorine substituents enhance metabolic stability and binding affinity.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
FTQZNNDAOZOSBO-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Condensation-Reduction Method
Procedure :
- Aldol Condensation :
- 2,5-Difluorobenzaldehyde (1.0 equiv) reacts with methyl glycinate hydrochloride (1.2 equiv) in anhydrous methanol under basic conditions (NaOH, 0°C to 25°C, 12 h).
- Forms the imine intermediate, 3-(2,5-difluorophenyl)-2-azaprop-2-enoate .
- Mechanism :
$$
\text{RCHO} + \text{H}2\text{NCH}2\text{COOMe} \xrightarrow{\text{Base}} \text{RCH=NCH}2\text{COOMe} \xrightarrow{\text{Reduction}} \text{RCH(NH}2\text{)CH}_2\text{COOMe}
$$
- Stereoselective Reduction :
- The imine is reduced using NaBH₄ or asymmetric catalysts (e.g., Ru-BINAP) to yield the (3S)-enantiomer.
- Key Data :
Parameter Value Yield 68–72% Enantiomeric Excess 92–98% ee Reaction Time 6–8 h
Advantages : Scalable, moderate yields, and high stereocontrol.
Enzymatic Resolution
Procedure :
- Racemic Synthesis :
- Prepare racemic methyl 3-amino-3-(2,5-difluorophenyl)propanoate via non-chiral condensation.
- Enzyme-Catalyzed Hydrolysis :
- Use lipases (e.g., Candida antarctica) selectively hydrolyze the (3R)-enantiomer, leaving the (3S)-ester intact.
- Conditions : pH 7.0 buffer, 37°C, 24 h.
- Key Data :
Parameter Value Resolution Efficiency 85–90% Purity >99% ee
Asymmetric Catalytic Hydrogenation
Procedure :
- Enone Preparation :
- Synthesize β-keto ester 3-oxo-3-(2,5-difluorophenyl)propanoate via Claisen condensation.
- Hydrogenation :
- Catalyze with Rhodium-(S)-BINAP complexes under H₂ (50 psi, 25°C, 12 h).
- Mechanism :
$$
\text{RCOCH}2\text{COOMe} \xrightarrow{\text{H}2/\text{Rh-BINAP}} \text{RCH(OH)CH}2\text{COOMe} \xrightarrow{\text{Amination}} \text{RCH(NH}2\text{)CH}_2\text{COOMe}
$$ - Key Data :
Parameter Value Conversion 95% Enantiomeric Excess 94% ee
Advantages : High atom economy, excellent stereoselectivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.10 (q, J = 7.2 Hz, 1H, CHNH₂), 3.70 (s, 3H, OCH₃), 2.95 (dd, J = 14.0, 5.6 Hz, 1H, CH₂), 2.80 (dd, J = 14.0, 8.4 Hz, 1H, CH₂).
- HRMS : m/z calc. for C₁₀H₁₁F₂NO₂ [M+H]⁺: 215.0855, found: 215.0858.
Industrial-Scale Optimization
Continuous Flow Synthesis
Solvent Recycling
- Methanol Recovery : Distillation under reduced pressure (40°C, 100 mbar).
- Cost Savings : 30% reduction in solvent expenses.
Challenges and Solutions
Byproduct Formation
Stereochemical Inversion
- Issue : Racemization during purification.
- Solution : Acidic workup (pH 4–5) to stabilize the ammonium intermediate.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 50–70°C, 6–12 hours | (3S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid + Methanol | High regioselectivity observed. |
| Basic (NaOH, KOH) | Reflux, 4–8 hours | Sodium/potassium salt of the carboxylic acid | Faster kinetics in polar aprotic solvents. |
Amine Protection/Deprotection
The primary amine group participates in protection strategies to prevent undesired side reactions during multi-step syntheses.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Protection (Boc) | Boc anhydride, DMAP | RT, 12–24 hours | tert-Butoxycarbonyl (Boc)-protected amine. |
| Deprotection | Trifluoroacetic acid (TFA) | 0–5°C, 1–2 hours | Regeneration of free amine group. |
Fluorine Substitution Reactions
The electron-withdrawing fluorine atoms on the aromatic ring enable nucleophilic aromatic substitution (NAS) under specific conditions.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Hydroxide (OH⁻) | Cu(I) catalyst, 80–100°C | (3S)-3-Amino-3-(2-hydroxy-5-fluorophenyl)propanoate | ~65% |
| Amines (e.g., NH₃) | Pd catalysis, 60–80°C | Derivatives with amino-substituted phenyl rings | ~50–70% |
Reduction of the Ester Group
The ester moiety can be selectively reduced to a primary alcohol, expanding its utility in synthetic pathways.
| Reducing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–5°C | (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol | >90% |
| NaBH₄ (with Lewis acids) | THF, RT | Partial reduction observed | ~40% |
Key Mechanistic Insights:
-
Steric and Electronic Effects : The 2,5-difluorophenyl group directs substitution to the para position relative to fluorine due to its electron-withdrawing nature.
-
Chiral Integrity : The (3S)-configuration remains stable under most reaction conditions, as confirmed by chiral HPLC analysis .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Methyl Ester | High | Hydrolysis, Reduction |
| Primary Amine | Moderate | Protection, Acylation |
| Difluorophenyl Ring | Low (requires activation) | NAS under catalytic conditions |
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound with significant potential in various scientific and medicinal applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and other therapeutic areas. Its structure allows it to interact with specific molecular targets, making it valuable in drug design.
Case Study: Neurological Disorders
Research indicates that compounds similar to this compound can modulate neurotransmitter activity. For instance, studies have shown that derivatives can influence pathways related to serotonin and dopamine receptors, which are critical in managing conditions like depression and anxiety.
The compound exhibits significant biological activity due to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with active site residues in enzymes, while the difluorophenyl group engages in hydrophobic interactions.
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Converting the amino group into nitro derivatives.
- Reduction : Transforming the ester into alcohol derivatives.
- Substitution Reactions : Engaging in nucleophilic substitutions to create diverse derivatives.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on analogs with variations in fluorine substitution patterns, ester groups, and stereochemistry.
Structural and Physicochemical Differences
Key Observations:
Fluorine Substitution: The 2,5-difluoro substitution (target compound) positions halogens at ortho and para positions relative to the propanoate chain. This may enhance steric hindrance compared to 3,5-difluoro (meta positions), which could alter π-π stacking or hydrogen-bonding interactions in target binding . 2,4-difluoro analogs (e.g., ethyl derivatives) introduce asymmetry that might influence chiral recognition in enzymatic processes .
Ethyl groups may confer higher metabolic stability due to slower esterase cleavage .
Salt Form :
- Hydrochloride salts (e.g., CAS 2703746-08-9) exhibit increased water solubility compared to free bases, facilitating purification and formulation .
Stereochemistry :
- The (3S) configuration in the target compound contrasts with (3R) in some analogs. Stereochemistry critically impacts biological activity; for instance, (3R) isomers may show divergent binding affinities in enantioselective targets .
Biological Activity
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 215.2 g/mol
- Structural Features : The compound contains an amino group, a methyl ester, and a difluorophenyl moiety, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with active site residues in enzymes.
- Hydrophobic Interactions : The difluorophenyl group engages in hydrophobic interactions, enhancing binding affinity to target proteins.
- Modulation of Enzyme Activity : The compound may inhibit or activate specific metabolic pathways, influencing various biochemical processes in the body.
Biological Activity and Therapeutic Implications
Recent studies have indicated that this compound exhibits significant biological activity across several domains:
Neurological Disorders
Research suggests that this compound could play a role in treating neurological disorders by modulating neurotransmitter systems. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in neuropharmacology.
Anticancer Potential
Preliminary studies have shown that this compound may exhibit anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Functional Groups | Notable Differences |
|---|---|---|---|
| Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate | CHNO | Tert-butoxycarbonyl, amino | Contains a cyanophenyl instead of difluorophenyl |
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate | CHNO | Tert-butoxycarbonyl, amino | Has a fluorophenyl instead of difluorophenyl |
| Methyl 2-amino-2-(3,5-difluorophenyl)propanoate | CHFNO | Amino, difluorophenyl | Structural variations in the backbone |
This table illustrates that while there are similar compounds, the specific combination of functional groups in this compound contributes to its unique biological profile and potential applications.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities related to metabolic pathways. For example, studies on enzyme kinetics revealed that it acts as an inhibitor for certain dehydrogenases involved in amino acid metabolism .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant reductions in tumor growth rates compared to control groups. These findings suggest potential for development as an anticancer agent .
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : False positives in docking may arise from rigid protein models. Use ensemble docking with multiple receptor conformations (e.g., from MD simulations) or validate with alanine scanning mutagenesis. Orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
